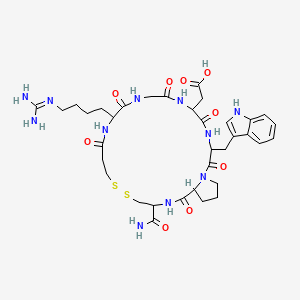
Eptifibatide
Übersicht
Beschreibung
Eptifibatide ist ein cyclisches Heptapeptid, das von einem Disintegrin-Protein abgeleitet ist, das im Gift der südöstlichen Zwergklapperschlange (Sistrurus miliarius barbouri) vorkommt . Es gehört zur Klasse der Glycoprotein-IIb/IIIa-Inhibitoren und wird als Antithrombozytenmittel verwendet, um das Risiko akuter kardialer ischämischer Ereignisse zu verringern .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird mit einer Festphasen-Polypeptidsynthesemethode synthetisiert. Der Prozess beinhaltet die Kupplung von Cystein mit einem Harz, um Cystein-Harz zu erhalten, gefolgt von der sequentiellen Kupplung mit Prolin, Tryptophan, Asparaginsäure, Glycin, Homoarginin und Mercaptopropionyl . Das resultierende lineare Peptid wird dann oxidiert, um die cyclische Heptapeptidstruktur zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst Festphasen-Peptidsynthese, Acidolyse, Oxidation, Reinigung und Salzaustausch, um eine Produktreinheit von über 99,5% zu erreichen . Diese Methode gewährleistet eine hohe Ausbeute und Reinheit, wodurch sie sich für die großtechnische Produktion eignet .
Wissenschaftliche Forschungsanwendungen
Eptifibatide hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Kardiologie und Pharmakologie. Es wird verwendet, um die Thrombozytenaggregation und die Mechanismen von Antithrombozytenmitteln zu untersuchen . Darüber hinaus wird this compound für seine potenzielle Verwendung bei der Behandlung von ischämischem Schlaganfall, Karotisstenose, intrakranieller Aneurysmastenose und septischem Schock untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es reversibel an den Thrombozytenrezeptor Glycoprotein IIb/IIIa bindet und so die Bindung von Fibrinogen, Faktor von Willebrand und anderen Adhäsionsliganden verhindert . Diese Hemmung der Thrombozytenaggregation erfolgt dosis- und konzentrationsabhängig und verringert das Thromboserisiko .
Wirkmechanismus
Target of Action
Eptifibatide, also known as Integrelin, is a peptide-based antagonist that primarily targets the glycoprotein IIb/IIIa on human platelets . This glycoprotein plays a crucial role in platelet aggregation, a process integral to the formation of blood clots .
Mode of Action
This compound functions by reversibly binding to the glycoprotein IIb/IIIa receptor on platelets . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the glycoprotein, thereby inhibiting platelet aggregation . The inhibition occurs in a dose- and concentration-dependent manner .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in platelet activation and aggregation . By blocking the glycoprotein IIb/IIIa receptor, this compound disrupts the final common pathway for platelet cross-linking, which is essential for thrombus formation . This blockage can be initiated by the activation of G protein-coupled receptors by soluble agonists such as ADP, epinephrine, thromboxane A2, and thrombin .
Result of Action
The primary molecular and cellular effect of this compound’s action is the profound inhibition of platelet aggregation . This effect is selective and reversible, and it significantly reduces the risk of thrombosis, a key factor in acute coronary syndromes .
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eptifibatide is synthesized using a solid-phase polypeptide synthesis method. The process involves coupling cysteine with a resin to obtain cysteine-resin, followed by sequential coupling with proline, tryptophan, aspartic acid, glycine, homoarginine, and mercaptopropionyl . The resulting linear peptide is then oxidized to form the cyclic heptapeptide structure .
Industrial Production Methods: The industrial production of this compound involves solid-phase peptide synthesis, acidolysis, oxidation, purification, and salt exchange to achieve a product purity of over 99.5% . This method ensures high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eptifibatide durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Disulfidbindungsbildung. Der Oxidationsschritt ist entscheidend für die Bildung der cyclischen Struktur des Peptids .
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Iod können als Oxidationsmittel zur Bildung von Disulfidbrücken verwendet werden.
Reinigung: Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig zur Reinigung des Peptids verwendet.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das cyclische Heptapeptid this compound, das sich durch seine hohe Reinheit und Stabilität auszeichnet .
Vergleich Mit ähnlichen Verbindungen
Eptifibatide ähnelt anderen Glycoprotein-IIb/IIIa-Inhibitoren wie Abciximab und Tirofiban . This compound ist einzigartig aufgrund seiner cyclischen Heptapeptidstruktur und seiner Ableitung aus Klapperschlangengift . Diese einzigartige Struktur ermöglicht eine reversible Bindung an den Glycoprotein-IIb/IIIa-Rezeptor und bietet ein Gleichgewicht zwischen Wirksamkeit und Sicherheit .
Ähnliche Verbindungen:
- Abciximab
- Tirofiban
Eigenschaften
Key on ui mechanism of action |
Eptifibatide inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. Inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner. |
|---|---|
CAS-Nummer |
188627-80-7 |
Molekularformel |
C35H49N11O9S2 |
Molekulargewicht |
832.0 g/mol |
IUPAC-Name |
2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
InChI |
InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
CZKPOZZJODAYPZ-IQENKEMDSA-N |
SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Isomerische SMILES |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Kanonische SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Aussehen |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
188627-80-7 |
Piktogramme |
Health Hazard |
Sequenz |
CXGDWPC |
Haltbarkeit |
Commercially available eptifibatide injection has an expiration date of 24 months following the date of manufacture when stored as directed. The injection may be transferred to room temperature storage (15-30 °C) for a period not to exceed 2 months. When stored at room temperature, the injection container should be marked to indicate that any unused vials should be discarded after 2 months or by the manufacturer's labeled expiration date (whichever comes first). The manufacturer states that vials of the injection that have been left unrefrigerated only for a brief period (i.e., the vial is still cool to the touch) may be returned to refrigeration without the need to alter the expiration date. Stable under recommended storage conditions. /Eptifibatide acetate/ |
Löslichkeit |
In water, 1108 mg/L at 25 °C (est) |
Synonyme |
7H-Pyrrolo(2,1-g)(1,2,5,8,11,14,17,20)dithiahexaazacyclotricosine-17-acetic acid, 3-(aminocarbonyl)-11-(4-((aminoiminomethyl)amino)butyl)docosahydro-20-(1H-indol-3-ylmethyl)-1,9,12,15,18,21-hexaoxo-, (3R,11S,17S,20S,25aS)- epifibatide epifibratide eptifibatide Integrelin Integrilin |
Dampfdruck |
1.78X10-40 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



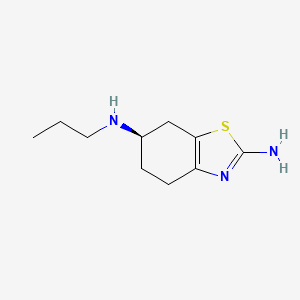
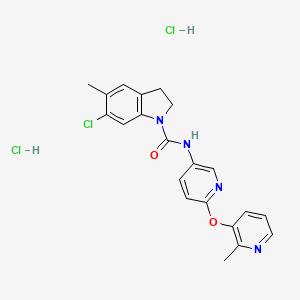

![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)
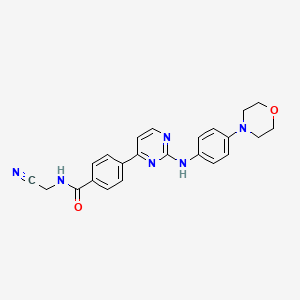
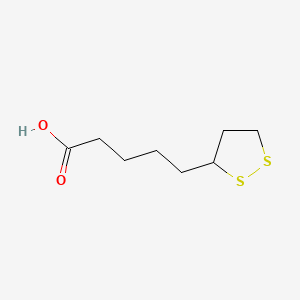
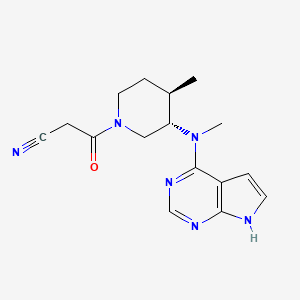
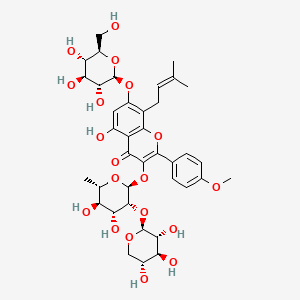
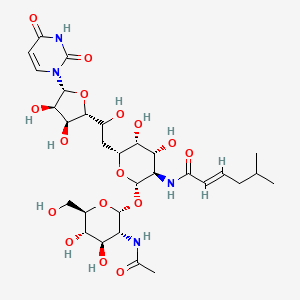
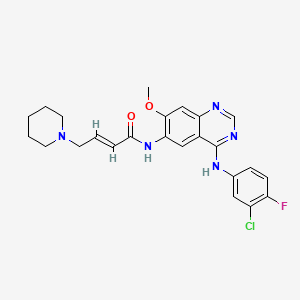
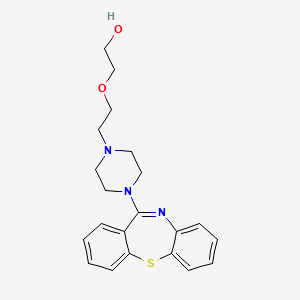
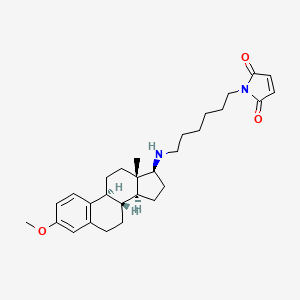
![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)
